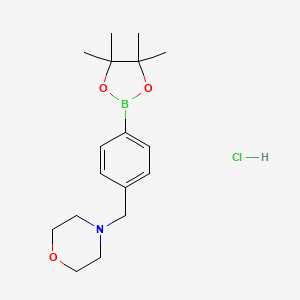

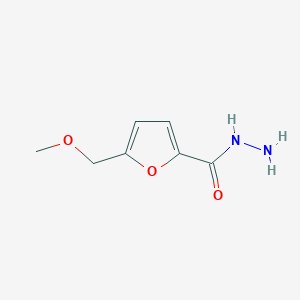

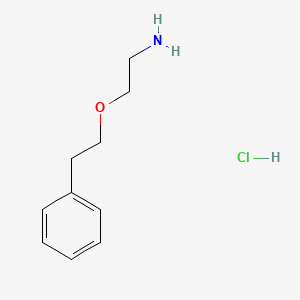

![molecular formula C13H18ClNO2 B1463716 2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide CAS No. 1311314-65-4](/img/structure/B1463716.png)

2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide

Descripción general

Descripción

“2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide” is a chemical compound with the molecular formula C13H18ClNO2 . It has a molecular weight of 255.74 .

Molecular Structure Analysis

The molecular structure of this compound includes a chloroacetamide group attached to a phenyl ring through a methylene bridge. The phenyl ring has a propoxy group attached to it .Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.74 . Other physical and chemical properties like boiling point, melting point, and density are not available in the retrieved data.Aplicaciones Científicas De Investigación

Nitric Oxide Synthesis Stimulation

2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide: has been studied for its ability to stimulate endogenous nitric oxide synthesis. This compound, acting as an isoquinoline precursor (IQP), has shown potential in regulating intestinal neurons expressing neuronal nitric oxide synthase (nNOS), affecting the function of nNOS/NO. This mechanism may regulate the spontaneous contractile activity of gastric smooth muscles .

Neurotransmitter Interaction Analysis

The compound has been used to clarify the relationship between itself as a biologically active molecule and neurotransmitters such as acetylcholine (ACh) and serotonin (5-HT). It has been tested on isolated gastric smooth muscle preparations from rats to determine its effects on spontaneous contractile activity .

Pharmacological Synthesis

In the realm of medicinal chemistry, 2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide serves as a base model for synthesizing new pharmaceuticals. It’s part of a broader study into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives, which are considered potential therapeutic candidates .

Biological Activity Profiling

The compound’s structure is utilized to study its interaction with triggered functional groups or specific physicochemical properties. This helps in researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions .

Chemical Diversity Exploration

A literature survey of the chemical diversity of phenoxy acetamide and its derivatives, including 2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide , provides comprehensive information regarding pharmacologically interesting compounds of widely different compositions .

Cytotoxic Activity Against Cancer Cell Lines

The compound has been included in the synthesis of novel analogs evaluated for their in vitro cytotoxic activity against human cancer cell lines. This research contributes to the structure-activity relationships (SARs) investigation, indicating the potential of such compounds in cancer treatment .

Mecanismo De Acción

Mode of Action

The compound could interact with its target protein by binding to a specific site on the protein, which could alter the protein’s activity. This could lead to changes in cellular processes .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say exactly which biochemical pathways might be affected. Many organic compounds can affect pathways involved in signal transduction, metabolism, or gene expression .

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell behavior to the induction of a cellular response .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s structure, its ability to interact with its target, and its susceptibility to metabolic breakdown .

Propiedades

IUPAC Name |

2-chloro-N-[[3-(propan-2-yloxymethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-10(2)17-9-12-5-3-4-11(6-12)8-15-13(16)7-14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJJXTPTHLPJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=CC=CC(=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

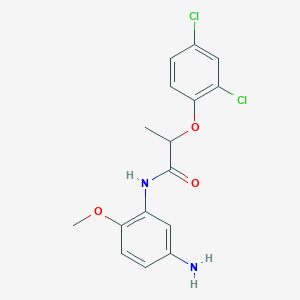

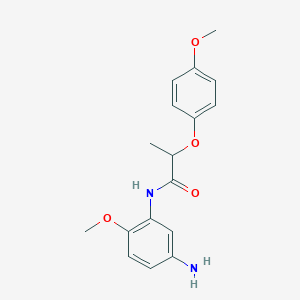

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline](/img/structure/B1463633.png)

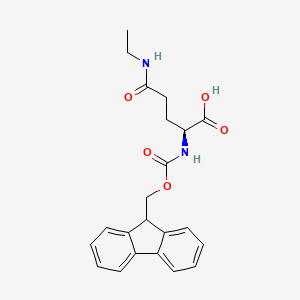

![4-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1463645.png)

![3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1463646.png)

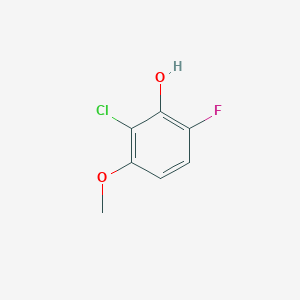

![N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride](/img/structure/B1463654.png)